molecular formula C39H71NO13 B13838772 4'',6-Di-O-methylerythromycin-d3

4'',6-Di-O-methylerythromycin-d3

Cat. No.: B13838772
M. Wt: 765.0 g/mol
InChI Key: GABUBURUMNNRLM-MJJLQUIPSA-N
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Description

4’‘,6-Di-O-methylerythromycin-d3 is a deuterated analogue of 4’‘,6-Di-O-methylerythromycin, which is a derivative of erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains . The deuterated form, 4’',6-Di-O-methylerythromycin-d3, is often used in research to study the pharmacokinetics and metabolic pathways of erythromycin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’‘,6-Di-O-methylerythromycin-d3 involves the selective methylation of erythromycin at the 4’’ and 6 positions. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions other than 4’’ and 6 are protected using suitable protecting groups.

    Methylation: The protected erythromycin is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

    Deprotection: The protecting groups are removed to yield 4’',6-Di-O-methylerythromycin.

Industrial Production Methods

Industrial production of 4’',6-Di-O-methylerythromycin-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4’',6-Di-O-methylerythromycin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’',6-Di-O-methylerythromycin-d3 is widely used in scientific research, including:

Mechanism of Action

4’',6-Di-O-methylerythromycin-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the synthesis of essential proteins required for bacterial growth and replication, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’',6-Di-O-methylerythromycin-d3 is unique due to its deuterated nature, which makes it valuable for studying the pharmacokinetics and metabolic pathways of erythromycin derivatives. The presence of deuterium atoms provides insights into the stability and reactivity of the compound under various conditions .

Properties

Molecular Formula

C39H71NO13

Molecular Weight

765.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-(trideuteriomethoxy)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C39H71NO13/c1-16-27-39(10,45)32(43)22(4)29(41)20(2)18-37(8,47-14)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-38(9,48-15)34(46-13)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,36+,37-,38-,39-/m1/s1/i13D3

InChI Key

GABUBURUMNNRLM-MJJLQUIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)OC)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

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